molecular formula C11H9FN2O3 B6285801 (2,4)-Dihydroxy-5-(2-fluoro-5-methoxyphenyl)pyrimidine, 95% CAS No. 1261986-25-7

(2,4)-Dihydroxy-5-(2-fluoro-5-methoxyphenyl)pyrimidine, 95%

Cat. No. B6285801
CAS RN: 1261986-25-7
M. Wt: 236.20 g/mol
InChI Key: HSKULOBNKKUFMR-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxyphenylboronic acid is a chemical compound with the linear formula FC6H3(OCH3)B(OH)2 . It has a molecular weight of 169.95 .


Synthesis Analysis

This compound can be involved in various reactions such as Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, synthesis of 9,10-diarylanthracenes for use as molecular switches, and cross-coupling with carbazolyl or aryl halides .


Molecular Structure Analysis

The SMILES string of this compound is COc1ccc(F)c(c1)B(O)O . This represents the structure of the molecule in a linear format.


Chemical Reactions Analysis

As mentioned earlier, this compound can participate in various reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 194-196 °C . It has a density of 1.26±0.1 g/cm3 .

Safety and Hazards

The compound is classified as a non-combustible solid . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(2-fluoro-5-methoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-6-2-3-9(12)7(4-6)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKULOBNKKUFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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